molecular formula C13H21NO B13098338 Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine

Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydrofuran-2-ylmethyl)amine

Cat. No.: B13098338
M. Wt: 207.31 g/mol
InChI Key: RUOJLARRCHZBFT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Norbornene Moiety: This step involves the Diels-Alder reaction between cyclopentadiene and an alkene to form the norbornene structure.

    Introduction of the Tetrahydrofuran Ring: The tetrahydrofuran ring can be introduced via a ring-closing metathesis reaction.

Industrial Production Methods

This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Bicyclo[2.2.1]hept-5-en-2-ylmethy-(tetrahydro furan-2-ylmethyl)amine is unique due to its combination of both the norbornene and tetrahydrofuran moieties, which imparts distinct chemical and biological properties. This dual structure allows it to participate in a wider range of chemical reactions and interact with various biological targets, making it a versatile compound in research .

Properties

Molecular Formula

C13H21NO

Molecular Weight

207.31 g/mol

IUPAC Name

N-methyl-N-(oxolan-2-ylmethyl)bicyclo[2.2.1]hept-5-en-2-amine

InChI

InChI=1S/C13H21NO/c1-14(9-12-3-2-6-15-12)13-8-10-4-5-11(13)7-10/h4-5,10-13H,2-3,6-9H2,1H3

InChI Key

RUOJLARRCHZBFT-UHFFFAOYSA-N

Canonical SMILES

CN(CC1CCCO1)C2CC3CC2C=C3

Origin of Product

United States

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